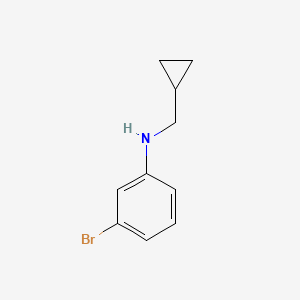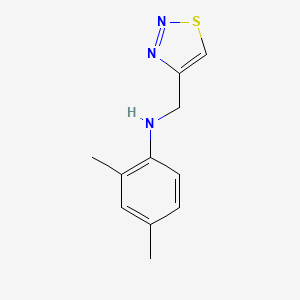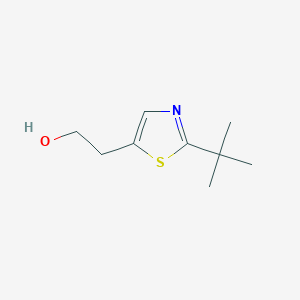
3-bromo-N-(cyclopropylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(cyclopropylmethyl)aniline is an organic compound with the molecular formula C10H12BrN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a bromine atom, and the nitrogen atom is substituted with a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the bromination of N-(cyclopropylmethyl)aniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of N-(cyclopropylmethyl)aniline is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of N-(cyclopropylmethyl)aniline derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of nitroso or nitro derivatives of N-(cyclopropylmethyl)aniline.
Reduction: Formation of N-(cyclopropylmethyl)aniline without the bromine atom.
Applications De Recherche Scientifique
3-Bromo-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects and pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(cyclopropylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoaniline: Similar structure but lacks the cyclopropylmethyl group.
N-(Cyclopropylmethyl)aniline: Similar structure but lacks the bromine atom.
3-Bromo-N-methylaniline: Similar structure but has a methyl group instead of a cyclopropylmethyl group.
Uniqueness
3-Bromo-N-(cyclopropylmethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The cyclopropylmethyl group can enhance the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization .
Propriétés
Formule moléculaire |
C10H12BrN |
|---|---|
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
3-bromo-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H12BrN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 |
Clé InChI |
KDRFZHZRRVPEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)

amine](/img/structure/B13242724.png)





![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)



![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)
![6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13242810.png)
